4,5-Ethylenedithio-1,3-dithiole-2-thione
Overview
Description
4,5-Ethylenedithio-1,3-dithiole-2-thione is an organic compound with the molecular formula C5H4S5 It is known for its unique structure, which includes a dithiole ring fused with an ethylene bridge and a thione group
Mechanism of Action
Target of Action
It has been found to form complexes with silver(i), indicating potential interactions with metal ions .
Mode of Action
It has been observed to form unique dimeric and two-dimensional structures with silver(I) via S···S contacts . This suggests that the compound may interact with its targets through sulfur-sulfur contacts.
Result of Action
Its ability to form complexes with silver(i) suggests it may have potential applications in the field of coordination chemistry .
Action Environment
The action of 4,5-Ethylenedithio-1,3-dithiole-2-thione can be influenced by environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to air, light, or high temperatures may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
4,5-Ethylenedithio-1,3-dithiole-2-thione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in redox reactions, where it can act as a reducing agent. The compound’s sulfur atoms are key to these interactions, as they can form bonds with the active sites of enzymes, altering their activity. Additionally, this compound can interact with proteins by forming disulfide bonds, which can affect protein folding and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating the activity of redox-sensitive transcription factors, this compound can affect gene expression and cellular metabolism. This compound can also induce apoptosis in certain cell types by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their function. For example, it can inhibit the activity of certain oxidoreductases by forming covalent bonds with their thiol groups. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. These interactions can lead to changes in the expression of genes involved in oxidative stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or air. Over time, its ability to modulate cellular functions may diminish due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have protective effects against oxidative stress by enhancing the activity of antioxidant enzymes. At high doses, it can be toxic, leading to cell death and tissue damage. Studies have shown that there is a threshold dose above which the adverse effects of this compound become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as thioltransferases and sulfotransferases, which facilitate the transfer of sulfur atoms to other molecules. This compound can also affect metabolic flux by altering the levels of key metabolites involved in redox reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize its sulfur-containing structure. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or the nucleus, where it exerts its effects. The activity and function of this compound can be modulated by its localization, as different cellular compartments provide distinct environments for its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Ethylenedithio-1,3-dithiole-2-thione can be synthesized through several methods. One common approach involves the reaction of 1,3-dithiole-2,4,5-trithione with ethylene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves alkylation with 1,2-dibromoethane, which is a key intermediate in the synthesis of bis(ethylenedithio)tetrathiofulvalene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert gas to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
4,5-Ethylenedithio-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different thione derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various thione derivatives .
Scientific Research Applications
4,5-Ethylenedithio-1,3-dithiole-2-thione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: It is used in the production of advanced materials, such as organic conductors and superconductors.
Comparison with Similar Compounds
Similar Compounds
- 4,5-(Methyl)ethylenedithio-1,3-dithiole-2-thione
- 4,5-(Dimethyl)ethylenedithio-1,3-dithiole-2-thione
Uniqueness
4,5-Ethylenedithio-1,3-dithiole-2-thione is unique due to its specific structure, which includes an ethylene bridge and a thione group. This structure imparts distinct chemical properties, such as its ability to form stable complexes with metals and participate in electron transfer reactions .
Properties
IUPAC Name |
5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4S5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIFRGVCYRUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)SC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326950 | |
Record name | 4,5-Ethylenedithio-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59089-89-3 | |
Record name | 4,5-Ethylenedithio-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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